
Ethyl 3,5-difluoro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the indole ring and an ethyl ester group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.
Formation of Indole Ring: The aniline undergoes a Fischer indole synthesis, where it reacts with an appropriate ketone under acidic conditions to form the indole ring.
Esterification: The resulting indole derivative is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to modify the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Quinonoid derivatives.
Reduction Products: Alcohols or amines depending on the reduction conditions.
Hydrolysis Products: 3,5-difluoro-1H-indole-2-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Ethyl 3,5-difluoro-1H-indole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The fluorine atoms enhance its binding affinity to biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production of active ingredients.
Mécanisme D'action
The mechanism of action of ethyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects. The compound may inhibit enzyme activity or block receptor sites, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
- Ethyl 3-fluoro-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1H-indole-2-carboxylate
- Ethyl 3,5-dichloro-1H-indole-2-carboxylate
Comparison: Ethyl 3,5-difluoro-1H-indole-2-carboxylate is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity and metabolic stability compared to its mono-fluorinated or chlorinated counterparts. The dual fluorination also affects its electronic properties, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C11H9F2NO2 |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
ethyl 3,5-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Clé InChI |
IXDZKRHCUZBOQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
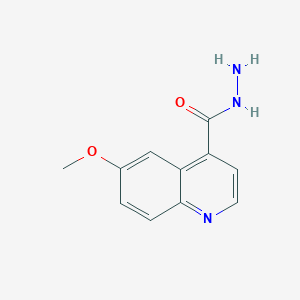
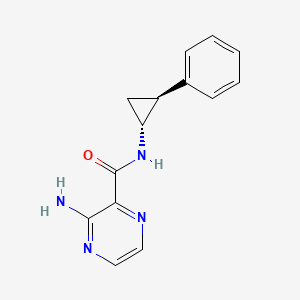

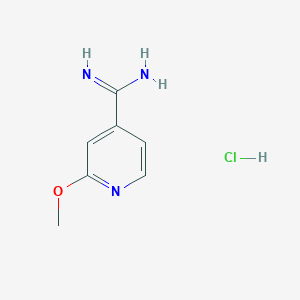
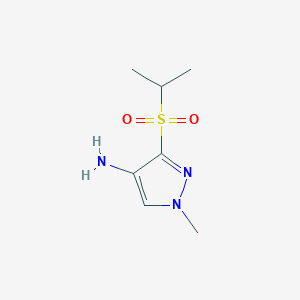
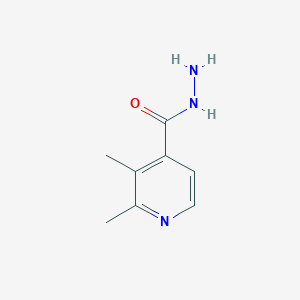

![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
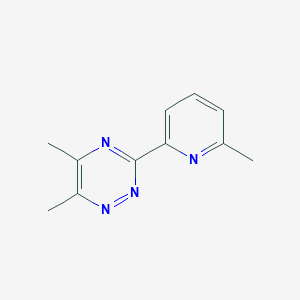

![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

